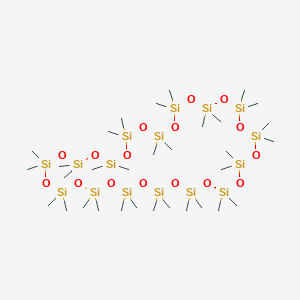
Fertilysin
Overview
Description
WIN 18446, also known as N,N’-1,8-octanediylbis[2,2-dichloroacetamide], is a bis-(dichloroacetyl)-diamine compound. It is primarily known for its ability to inhibit aldehyde dehydrogenase 1a2 (ALDH1a2), an enzyme involved in the biosynthesis of retinoic acid from retinol. This inhibition has significant implications for spermatogenesis, making WIN 18446 a compound of interest in reproductive biology and contraceptive research .
Mechanism of Action
Fertilysin, also known as N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide), is an experimental drug that was studied for its potential use as a male contraceptive .
Target of Action
The primary target of this compound is the aldehyde dehydrogenase 1a2 , a member of the aldehyde dehydrogenase family of enzymes . This enzyme plays a crucial role in the production of retinoic acid , which is necessary for spermatogenesis .
Mode of Action
This compound acts as an inhibitor of the aldehyde dehydrogenase 1a2 . By inhibiting this enzyme, this compound blocks the production of retinoic acid . This inhibition prevents the production of sperm, thereby acting as a contraceptive .
Biochemical Pathways
The inhibition of aldehyde dehydrogenase 1a2 by this compound disrupts the normal biochemical pathways involved in spermatogenesis . Specifically, it blocks the production of retinoic acid, a crucial compound necessary for the process of sperm production .
Pharmacokinetics
Given its molecular weight of 36611 , it is likely to have specific pharmacokinetic properties that influence its bioavailability
Result of Action
The primary result of this compound’s action is the suppression of spermatogenesis . By inhibiting the production of retinoic acid, this compound prevents the production of sperm . This makes it a potential candidate for use as a male contraceptive . It’s important to note that the side effects observed in human clinical trials preclude its use in men .
Biochemical Analysis
Biochemical Properties
Fertilysin plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase 1a2 (ALDH1a2), a member of the aldehyde dehydrogenase family . This inhibition blocks the production of retinoic acid, a crucial molecule for spermatogenesis. By preventing the synthesis of retinoic acid, this compound effectively disrupts the production of sperm . Additionally, this compound’s interaction with ALDH1a2 also affects the metabolism of ethanol, leading to side effects similar to those of disulfiram (Antabuse) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In testicular cells, this compound’s inhibition of retinoic acid production leads to a marked suppression of spermatogenesis . This disruption in sperm production is accompanied by alterations in retinoid metabolism, which can have broader implications for cellular function . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying these processes in a controlled laboratory setting .
Molecular Mechanism
At the molecular level, this compound’s mechanism of action involves binding to and inhibiting ALDH1a2 . This enzyme inhibition prevents the conversion of retinaldehyde to retinoic acid, a critical step in the retinoid metabolic pathway . The resulting decrease in retinoic acid levels leads to the suppression of genes involved in spermatogenesis, thereby inhibiting sperm production . Additionally, this compound’s interaction with ALDH1a2 affects the metabolism of other aldehydes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on ALDH1a2 and spermatogenesis . Prolonged exposure to this compound can lead to degradation and a subsequent decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound’s impact on cellular function can persist, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits spermatogenesis without causing significant adverse effects . Higher doses of this compound have been associated with toxic effects, including disruptions in retinoid metabolism and potential teratogenic effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it inhibits the enzyme ALDH1a2 . This inhibition prevents the conversion of retinaldehyde to retinoic acid, a key molecule in the regulation of spermatogenesis . By disrupting this pathway, this compound alters the levels of retinoid metabolites, affecting cellular processes dependent on retinoic acid . Additionally, this compound’s interaction with other aldehyde dehydrogenases may influence metabolic flux and metabolite levels in various tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the testes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins . Understanding these transport mechanisms is crucial for optimizing this compound’s efficacy and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALDH1a2 and other biomolecules . The compound’s activity and function are influenced by its localization, as it must reach specific cellular compartments to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WIN 18446 involves the reaction of 1,8-diaminooctane with dichloroacetyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:
- Dissolve 1,8-diaminooctane in an inert solvent.
- Slowly add dichloroacetyl chloride to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography to obtain WIN 18446 as a solid .
Industrial Production Methods
Industrial production of WIN 18446 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of 1,8-diaminooctane and dichloroacetyl chloride in industrial reactors.
- Continuous monitoring and control of reaction conditions to ensure high yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
WIN 18446 primarily undergoes substitution reactions due to the presence of reactive dichloroacetyl groups. These reactions include:
Nucleophilic substitution: The dichloroacetyl groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water, the dichloroacetyl groups can hydrolyze to form carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions to facilitate the hydrolysis reaction.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of carboxylic acids and corresponding amines.
Scientific Research Applications
WIN 18446 has several scientific research applications, including:
Reproductive Biology: Used to study the regulation of spermatogenesis by inhibiting retinoic acid biosynthesis, leading to reversible infertility in male animals
Contraceptive Research: Investigated as a potential male contraceptive due to its ability to suppress spermatogenesis.
Retinoid Metabolism Studies: Employed to understand the role of retinoic acid in various biological processes by inhibiting its synthesis.
Obesity Research: Studied for its potential effects on adiposity and retinoid metabolism in animal models.
Comparison with Similar Compounds
WIN 18446 is unique due to its specific inhibition of ALDH1a2 and its reversible effects on spermatogenesis. Similar compounds include:
Bis-(dichloroacetyl)-diamines: Other members of this class also inhibit ALDH1a2 but may vary in potency and specificity.
Retinoic Acid Synthesis Inhibitors: Compounds such as citral and disulfiram also inhibit retinoic acid synthesis but through different mechanisms
Properties
IUPAC Name |
2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMZVDZARKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163783 | |
| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-57-2 | |
| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fertilysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-octamethylenebis(dichloroacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERTILYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?
A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []
Q2: How does this compound impact fetal heart development?
A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []
Q3: Does this compound impact other aspects of fetal development besides the heart?
A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.
Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?
A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)





![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
